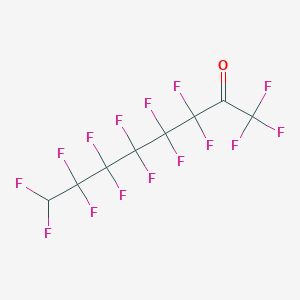
4-(Butylamino)butanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butylamino)butanoic acid;hydrochloride is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to a butanoic acid backbone, with an additional hydrochloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Butylamino)butanoic acid;hydrochloride typically involves the reaction of butylamine with butanoic acid. The process can be summarized as follows:
Reaction of Butylamine with Butanoic Acid: Butylamine is reacted with butanoic acid in the presence of a suitable catalyst to form 4-(Butylamino)butanoic acid.
Formation of Hydrochloride Salt: The resulting 4-(Butylamino)butanoic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 4-(Butylamino)butanoic acid;hydrochloride may involve large-scale synthesis using continuous flow reactors. This allows for efficient mixing and reaction control, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Butylamino)butanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butanoic acid derivatives.
Reduction: Formation of butylamine derivatives.
Substitution: Formation of halogenated butanoic acid derivatives.
Aplicaciones Científicas De Investigación
4-(Butylamino)butanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-(Butylamino)butanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Methylamino)butanoic acid;hydrochloride
- 4-(Dimethylamino)butanoic acid;hydrochloride
- 4-(Butylamino)benzoic acid
Uniqueness
4-(Butylamino)butanoic acid;hydrochloride is unique due to its specific butylamino group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
64245-82-5 |
|---|---|
Fórmula molecular |
C8H18ClNO2 |
Peso molecular |
195.69 g/mol |
Nombre IUPAC |
4-(butylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-2-3-6-9-7-4-5-8(10)11;/h9H,2-7H2,1H3,(H,10,11);1H |
Clave InChI |
URWKYRQBGWVZEV-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-Chloro-2-[(2-iodoethyl)(methyl)amino]phenyl}(phenyl)methanone](/img/structure/B14494727.png)

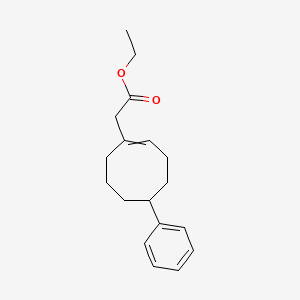

![4-[2-(Ethylamino)-2-methylpropyl]-2-methoxyphenol](/img/structure/B14494775.png)
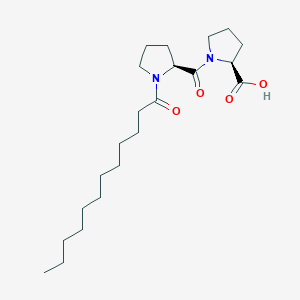
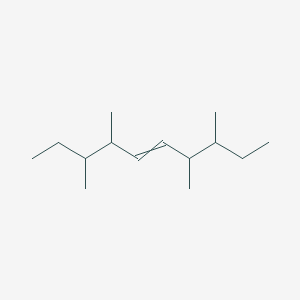
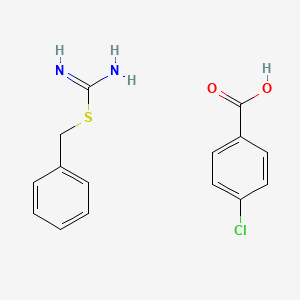
![Benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14494797.png)
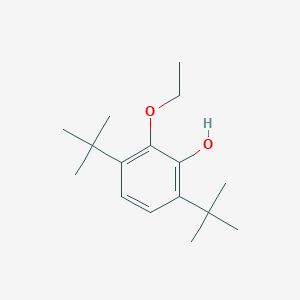

![Ethyl (2-azabicyclo[2.2.0]hex-5-en-3-ylidene)acetate](/img/structure/B14494814.png)
